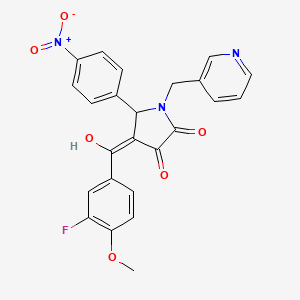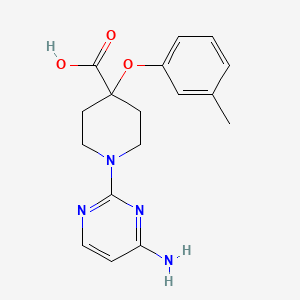![molecular formula C20H16ClN3O B5345826 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5345826.png)
3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. It has been studied for its potential use in scientific research due to its unique chemical properties. In
Mécanisme D'action
The exact mechanism of action of 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been found to exhibit potent inhibitory activity against certain enzymes and receptors, suggesting that it may interact with these targets to produce its effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent inhibitory activity against certain enzymes and receptors. It has been found to inhibit the activity of certain kinases, which are enzymes that play a role in cell signaling and proliferation. It has also been found to exhibit potent inhibitory activity against certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent inhibitory activity against certain enzymes and receptors, which makes it a valuable tool for studying the function of these targets. However, one limitation is that the exact mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research involving 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine. One direction is to further investigate the mechanism of action of the compound to better understand how it interacts with its targets. Another direction is to explore the potential use of the compound in drug development, particularly in the development of new cancer therapies. Additionally, the compound could be studied for its potential use in other areas of research, such as neuroscience and immunology.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves the reaction of 3-chlorobenzaldehyde, 3-methoxybenzaldehyde, and 2-methylpyrazole in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide and heated under reflux conditions for several hours. The resulting product is then purified through a series of chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has been studied for its potential use in scientific research due to its unique chemical properties. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. It has also been studied for its potential use in cancer research as it has been found to exhibit anti-proliferative activity against certain cancer cell lines.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-13-19(15-6-3-7-16(21)11-15)20-22-10-9-18(24(20)23-13)14-5-4-8-17(12-14)25-2/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELSPCSVRBGXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5345745.png)
![4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)

![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5345773.png)
![[1-(2-methoxy-2-methylpropanoyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5345785.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5345792.png)

![N-{4-[3-(2-fluorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5345801.png)
![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propan-2-ol](/img/structure/B5345803.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345809.png)

![3-[(E)-2-quinolin-6-ylvinyl]quinoxalin-2(1H)-one](/img/structure/B5345829.png)
![2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5345837.png)
